(4-Oxo-3-phenyl-2-phenylimino-thiazolidin-5-yl)-acetic acid
Overview
Description
(4-Oxo-3-phenyl-2-phenylimino-thiazolidin-5-yl)-acetic acid is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenyl group, and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Thiazolidine motifs, which are part of this compound’s structure, are known to be present in diverse natural and bioactive compounds . They are often used in the synthesis of valuable organic combinations due to their intriguing heterocyclic five-membered structure .
Mode of Action
Thiazolidine derivatives, which share a similar structure, are known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives are known to impact a wide range of biological responses, making them a highly prized moiety .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a diversity of biological responses, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
The synthesis of thiazolidine derivatives often involves green chemistry approaches, which aim to reduce the environmental impact of chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-3-phenyl-2-phenylimino-thiazolidin-5-yl)-acetic acid typically involves the reaction of thiosemicarbazide with aromatic aldehydes to form thiazolidinone derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-3-phenyl-2-phenylimino-thiazolidin-5-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted phenyl derivatives .
Scientific Research Applications
(4-Oxo-3-phenyl-2-phenylimino-thiazolidin-5-yl)-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)-N-phenylacetamide
- N-(3-Chlorophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
Uniqueness
(4-Oxo-3-phenyl-2-phenylimino-thiazolidin-5-yl)-acetic acid stands out due to its unique combination of a thiazolidine ring and acetic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-15(21)11-14-16(22)19(13-9-5-2-6-10-13)17(23-14)18-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPXYKMSQIMFLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200723 | |
Record name | 4-Oxo-3-phenyl-2-(phenylimino)-5-thiazolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7669-21-8 | |
Record name | 4-Oxo-3-phenyl-2-(phenylimino)-5-thiazolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7669-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxo-3-phenyl-2-(phenylimino)-5-thiazolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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